molecular formula C22H22BrNO4S2 B15038144 (5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15038144
M. Wt: 508.5 g/mol
InChI Key: SUNOXWXYYZUOCR-UYRXBGFRSA-N
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Description

(5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and various ether and methoxy substituents. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the brominated benzylidene group and other substituents. Common reagents used in these reactions include bromine, methoxybenzaldehyde, and various ethoxy compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The bromine atom in the benzylidene group can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like sodium iodide or potassium fluoride; reactions may require polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the bromine atom with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

(5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{3-fluoro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, may enhance its reactivity and potential biological activities compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C22H22BrNO4S2

Molecular Weight

508.5 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22BrNO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-17(23)20(18(12-15)26-3)28-9-8-27-16-7-5-6-14(2)10-16/h5-7,10-13H,4,8-9H2,1-3H3/b19-13-

InChI Key

SUNOXWXYYZUOCR-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCCOC3=CC=CC(=C3)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCCOC3=CC=CC(=C3)C)OC)SC1=S

Origin of Product

United States

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